2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where the benzodiazole core reacts with 4-chloro-3-methylphenol in the presence of a suitable base.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 4-chlorophenylacetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzodiazole moieties.
Reduction: Reduction reactions can occur at the acetamide linkage, potentially converting it to an amine.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and benzodiazole rings.
Reduction: Amine derivatives of the acetamide linkage.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cell signaling and metabolism.
Pathways: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE
- **2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C23H19Cl2N3O2 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
2-[2-[(4-chloro-3-methylphenoxy)methyl]benzimidazol-1-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C23H19Cl2N3O2/c1-15-12-18(10-11-19(15)25)30-14-22-27-20-4-2-3-5-21(20)28(22)13-23(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
CTRQONFSXHALOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.